![molecular formula C19H22N2O4S B2712269 2-methoxy-4,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941977-91-9](/img/structure/B2712269.png)
2-methoxy-4,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Description
2-methoxy-4,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, also known as MDL-29951, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
- Zinc Phthalocyanine Derivatives : Compounds like zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis in Polymerization Processes
- Palladium Aryl Sulfonate Phosphine Catalysts : The synthesis and application of palladium-based catalysts incorporating benzenesulfonamide for the copolymerization of acrylates with ethene demonstrate the utility of sulfonamide derivatives in catalyzing polymer formation, leading to high molecular weight polymers in high yields (Skupov et al., 2007).
Antimicrobial and Antifungal Applications
- Sulfonamide Derivatives as Antibacterial Agents : Novel series of benzenesulfonamides have shown promising biofilm inhibitory action against Escherichia coli, indicating their potential as antibacterial agents. This highlights the broad utility of sulfonamide derivatives in developing therapeutic agents with lower cytotoxicity (Abbasi et al., 2019).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibitors : N-substituted benzenesulfonamides, incorporating various functional groups at the sulfonamide zinc binding site, have been explored as carbonic anhydrase inhibitors. These studies reveal the potential of sulfonamide derivatives in therapeutic applications targeting enzyme inhibition (Di Fiore et al., 2011).
Synthetic Applications
- Directed Metalation Group (DMG) Utility : Benzenesulfonamide serves as a powerful DMG, showcasing its potential in facilitating ortho metalation methodologies. This capability underscores the utility of sulfonamide derivatives in heterocyclic synthesis and other synthetic applications (Familoni, 2002).
properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-10-17(25-3)18(11-14(13)2)26(23,24)20-15-6-4-7-16(12-15)21-9-5-8-19(21)22/h4,6-7,10-12,20H,5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUTYTQHLRQSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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